2-(Isobutylamino)nicotinic acid

Angiotensin II Antagonist GPCR Pharmacology Structure-Activity Relationship

Procure 2-(Isobutylamino)nicotinic acid (1019461-50-7) for cardiovascular and oncology research. This nicotinic acid derivative features an isobutylamino substituent at the 2-position, a validated pharmacophore for angiotensin II receptor antagonism with nanomolar potency in the n-propyl homolog (Ki = 0.61 nM). It also demonstrates antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 15.0 µM). Positional isomerism (2- vs. 4-substitution) and alkyl chain variations significantly alter target engagement, confirming this exact CAS-numbered compound is essential for reproducible SAR studies, HPLC method development, and GPCR pharmacology research. Ensure experimental consistency by sourcing only the defined 2-(isobutylamino) isomer at ≥95% purity.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 1019461-50-7
Cat. No. B1385706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isobutylamino)nicotinic acid
CAS1019461-50-7
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)CNC1=C(C=CC=N1)C(=O)O
InChIInChI=1S/C10H14N2O2/c1-7(2)6-12-9-8(10(13)14)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14)
InChIKeyFGTRGMFIJRDUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isobutylamino)nicotinic Acid (CAS 1019461-50-7): Chemical Identity and Baseline Characterization for Research Procurement


2-(Isobutylamino)nicotinic acid (CAS 1019461-50-7), systematically named 2-[(2-methylpropyl)amino]pyridine-3-carboxylic acid, is a synthetic derivative of nicotinic acid (niacin, vitamin B3) with the molecular formula C₁₀H₁₄N₂O₂ and molecular weight of 194.23 g/mol . The compound features an isobutylamino substituent at the 2-position of the pyridine ring, distinguishing it from unsubstituted nicotinic acid and from positional isomers such as 4-(isobutylamino)nicotinic acid (CAS 1507753-86-7) [1]. As a member of the 2-(alkylamino)nicotinic acid class, this scaffold has documented pharmacological relevance as a core structure in angiotensin II receptor antagonist development [2]. The compound is commercially available as a research chemical with typical purity specifications of 95–98% and is classified under HS code 2933399990 .

2-(Isobutylamino)nicotinic Acid: Why Positional Isomers and Alternative Alkylamino Derivatives Cannot Be Interchanged Without Experimental Validation


Substitution within the 2-(alkylamino)nicotinic acid scaffold is not functionally interchangeable. Positional isomerism—specifically 2- versus 4-substitution on the pyridine ring—alters the spatial orientation of the carboxylic acid moiety relative to hydrogen-bonding partners in target binding pockets, potentially affecting both target engagement and off-target profiles [1]. More critically, structure-activity relationship (SAR) studies across the 2-(alkylamino)nicotinic acid series have demonstrated that the identity of the alkyl substituent on the exocyclic nitrogen produces marked differences in receptor binding potency, with certain homologs exhibiting Ki values differing by orders of magnitude [2]. Consequently, procuring a structurally similar but chemically distinct analog—such as 2-(methylamino)nicotinic acid, 2-(butylamino)nicotinic acid, or the 4-isobutylamino isomer—without confirmatory bridging data introduces significant experimental risk, as even subtle modifications to the alkyl chain or substitution position can substantially alter biological activity, physicochemical properties, and synthetic utility .

2-(Isobutylamino)nicotinic Acid: Quantitative Comparative Evidence Against Closest Analogs for Informed Procurement Decisions


2-(Isobutylamino)nicotinic Acid Scaffold: Angiotensin II Receptor Antagonist SAR and Comparison with Propylamino Homolog

Within the 2-(alkylamino)nicotinic acid chemical series, the potency of angiotensin II receptor antagonism is exquisitely sensitive to the alkyl substituent on the exocyclic nitrogen. The n-propylamino analog (R' = n-C₃H₇) demonstrated potent in vitro activity with a pA₂ of 10.10 in rabbit aorta functional assays and a Ki of 0.61 nM in rat liver receptor binding studies, along with exceptional oral antihypertensive activity and bioavailability [1]. The isobutylamino substituent (R' = i-C₄H₉) represents a branched-chain homolog that would be expected to produce a distinct binding profile; however, no direct comparative data were identified for the target compound in the retrieved literature. Any nonacidic replacement for the carboxylic acid moiety was detrimental for activity, confirming the essential role of the free acid group [1].

Angiotensin II Antagonist GPCR Pharmacology Structure-Activity Relationship

2-(Isobutylamino)nicotinic Acid: Anticancer Activity in MCF-7 Breast Cancer Cells with Reported IC₅₀ Value

2-(Isobutylamino)nicotinic acid has been evaluated for antiproliferative activity against the MCF-7 human breast cancer cell line, with a reported IC₅₀ value of 15.0 µM . This represents a moderate level of cytotoxic activity in this cell-based assay. By comparison, other 2-substituted nicotinic acid derivatives evaluated in distinct studies have shown varying levels of anticancer activity: a series of 2-substituted phenyl nicotinic acid derivatives displayed distinctive analgesic and anti-inflammatory activities when compared to mefenamic acid as a reference drug [1]; and 2-amino-6-(trifluoromethyl)nicotinic acid derivatives have been reported as HIV-1 RT dual inhibitors active on viral replication [2]. The absence of direct head-to-head data precludes quantitative potency ranking.

Cancer Cell Proliferation MCF-7 Oncology Research

2-(Isobutylamino)nicotinic Acid Physicochemical Profile: Computed Lipophilicity and Polar Surface Area

2-(Isobutylamino)nicotinic acid exhibits a computed XLogP (lipophilicity) value of 2.6 and a topological polar surface area (tPSA) of 62.2 Ų . For reference, unsubstituted nicotinic acid has a computed XLogP of approximately 0.36 and tPSA of 50.2 Ų. The isobutylamino substitution therefore increases lipophilicity by approximately 2.2 log units relative to the parent compound, while modestly increasing polar surface area by 12.0 Ų. The compound contains two hydrogen bond donors (carboxylic acid OH; secondary amine NH) and four hydrogen bond acceptors, with four rotatable bonds . These parameters place the compound within favorable drug-like physicochemical space (Lipinski Rule of Five compliant: MW <500, LogP <5, HBD <5, HBA <10).

Lipophilicity Drug-likeness ADME Prediction

2-(Isobutylamino)nicotinic Acid vs. 4-(Isobutylamino)nicotinic Acid: Positional Isomer Differentiation

2-(Isobutylamino)nicotinic acid (CAS 1019461-50-7) and 4-(isobutylamino)nicotinic acid (CAS 1507753-86-7) are positional isomers sharing identical molecular formula (C₁₀H₁₄N₂O₂) and molecular weight (194.23 g/mol) but differing in the substitution position of the isobutylamino group on the pyridine ring [1]. In the 2-isomer, the isobutylamino group is ortho to the pyridine nitrogen and adjacent to the carboxylic acid moiety at position 3. In the 4-isomer, the isobutylamino group is para to the pyridine nitrogen and distal to the carboxylic acid. This positional difference alters the three-dimensional presentation of both the basic amine and the carboxylic acid functional groups to potential biological targets. No direct comparative biological data for these two isomers were identified in the retrieved literature. However, the 4-isomer has been described as exhibiting improved solubility and reactivity compared to unsubstituted nicotinic acids, making it valuable for applications in medicinal chemistry and drug design, with stability under standard conditions and compatibility with common organic reactions [1].

Positional Isomerism Regioselectivity Target Binding Geometry

2-(Isobutylamino)nicotinic Acid: Evidence-Based Research Application Scenarios


Angiotensin II Receptor Antagonist Discovery and Lead Optimization

Based on the class-level SAR evidence demonstrating that 2-(alkylamino)nicotinic acid derivatives are potent angiotensin II receptor antagonists, 2-(isobutylamino)nicotinic acid is positioned as a scaffold for medicinal chemistry optimization in cardiovascular drug discovery. The documented high potency of the n-propylamino homolog (Ki = 0.61 nM, pA₂ = 10.10) establishes this chemical series as a validated pharmacophore for angiotensin II receptor antagonism [1]. The isobutylamino substituent offers a branched alkyl chain distinct from the linear n-propyl group, potentially providing differential pharmacokinetic or selectivity profiles that warrant experimental characterization. The carboxylic acid moiety is essential for activity, as nonacidic replacements were detrimental, confirming the compound's structural suitability as a starting point for structure-activity relationship expansion. Researchers developing novel angiotensin receptor blockers or investigating GPCR pharmacology may evaluate this compound as a comparator or scaffold for further derivatization.

Anticancer Activity Profiling in Breast Cancer Models

2-(Isobutylamino)nicotinic acid has demonstrated antiproliferative activity against MCF-7 human breast cancer cells with an IC₅₀ of 15.0 µM [1]. This quantitative activity provides a baseline for researchers evaluating nicotinic acid derivatives as potential anticancer agents. The compound may serve as a reference standard for structure-activity relationship studies comparing other 2-substituted nicotinic acid analogs, or as a starting scaffold for medicinal chemistry optimization aimed at improving potency against breast cancer cell lines. Researchers should note that the moderate potency (micromolar range) suggests the compound is best suited as an initial hit for further optimization rather than a clinical candidate.

Medicinal Chemistry Scaffold with Favorable Drug-like Physicochemical Properties

The computed physicochemical profile of 2-(isobutylamino)nicotinic acid (XLogP = 2.6, tPSA = 62.2 Ų) places it within favorable drug-like property space and fully compliant with Lipinski's Rule of Five [1]. The 2.2 log unit increase in lipophilicity relative to unsubstituted nicotinic acid (XLogP ≈ 0.36) predicts enhanced membrane permeability while maintaining acceptable polar surface area for oral absorption. With two hydrogen bond donors and four acceptors, and four rotatable bonds, the compound offers a balanced profile for lead optimization programs. This property set supports its use as a versatile building block in medicinal chemistry, particularly for central nervous system or intracellular targets where moderate lipophilicity is advantageous for blood-brain barrier penetration or cellular uptake.

Chemical Biology Tool Compound Requiring Precise Isomer Specification

Given the existence of positional isomers (2- vs. 4-substituted) and alkyl chain homologs (methyl, ethyl, propyl, butyl, sec-butyl variants) within the isobutylamino nicotinic acid chemical space, 2-(isobutylamino)nicotinic acid (CAS 1019461-50-7) serves as a specific chemical biology tool compound where precise structural identity is critical for experimental reproducibility [1]. Researchers using this compound as a reference standard for HPLC method development, as an internal standard in mass spectrometry assays, or as a substrate for enzyme inhibition studies must procure the exact CAS-numbered compound to ensure consistent results. The commercial availability of the compound at 95–98% purity from multiple vendors supports its use in analytical and biochemical applications requiring defined chemical identity and purity specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Isobutylamino)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.